2-(Acetoxymethyl)-6-chlorophenylboronic Acid Pinacol Ester
Description
Historical Development of Functionalized Arylboronic Acid Pinacol Esters
The evolution of arylboronic ester synthesis began with cryogenic lithiation-borylation methods, which required temperatures below -78°C and posed significant safety challenges. A paradigm shift occurred in 2011 with the introduction of magnesium-iodine exchange reactions at 0°C, enabling the preparation of hexylene glycol and pinacol-derived boronic esters with 85–95% yields. This noncryogenic approach minimized hazardous intermediate accumulation through in situ trapping of organomagnesium species. Subsequent innovations in Grignard reagent chemistry further expanded the scope, allowing room-temperature synthesis of pinacolboronate esters from aryl halides via Barbier conditions. For 2-(Acetoxymethyl)-6-chlorophenyl derivatives, these advances enabled precise installation of both the electron-withdrawing chloro group and the hydrolytically stable acetoxymethyl substituent—a combination previously unattainable via traditional methods.
Table 1: Comparative Analysis of Synthetic Methods for Arylboronic Esters
Position within Organoboron Chemistry Research
This compound occupies a unique niche in boronic ester research due to its dual functionality:
- Chloro Substituent : Enhances electrophilicity at the boron center while providing a site for subsequent cross-coupling reactions
- Acetoxymethyl Group : Improves hydrolytic stability compared to bare boronic acids, with an estimated 35% slower degradation rate in aqueous media
The pinacol ester moiety (4,4,5,5-tetramethyl-1,3,2-dioxaborolane) confers exceptional oxidative stability, with decomposition temperatures exceeding 150°C in thermal gravimetric analyses. These properties make it particularly valuable for:
Research Significance and Investigative Rationale
Three factors drive sustained interest in this compound:
- Synthetic Flexibility : The chloro and acetoxymethyl groups enable orthogonal derivatization pathways. For example, zinc-mediated acetate displacement achieves >80% conversion to hydroxymethyl analogs under mild conditions
- Material Science Applications : Incorporated into stimuli-responsive polymers, it demonstrates reversible gel-sol transitions at diol concentrations as low as 5 mM
- Pharmaceutical Intermediary : Serves as a key precursor in nucleoside analog synthesis, particularly for antiviral agents requiring chlorine-substituted purine bases
Nomenclature and Classification in Boronic Chemistry Literature
Systematic IUPAC Name :
3-Chloro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl acetate
Classification Hierarchy :
- Primary: Cyclic boronic esters (Subclass: Pinacol boronates)
- Secondary: Diarylboron compounds with heteroatom substituents
- Tertiary: Benzyl-protected boronate esters
Table 2: Key Identifiers and Physicochemical Data
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C15H20BClO4 | |
| Molecular Weight | 310.57 g/mol | |
| CAS Registry | 2304634-54-4 | |
| Storage Conditions | 2–8°C under inert atmosphere | |
| λmax (UV-Vis) | 268 nm (ε = 4500 M−1cm−1) |
The compound’s structural features are defined by:
Properties
IUPAC Name |
[3-chloro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20BClO4/c1-10(18)19-9-11-7-6-8-12(17)13(11)16-20-14(2,3)15(4,5)21-16/h6-8H,9H2,1-5H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KEYPTOOCEBHZGG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C=CC=C2Cl)COC(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20BClO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(acetoxymethyl)-6-chlorophenylboronic acid pinacol ester typically involves the reaction of 2-(acetoxymethyl)-6-chlorophenylboronic acid with pinacol in the presence of a dehydrating agent. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the boronic acid. Common dehydrating agents include molecular sieves or anhydrous magnesium sulfate. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the formation of the ester is complete .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction conditions can enhance the efficiency of the synthesis. Additionally, the recovery and recycling of reagents, such as pinacol, can be implemented to reduce costs and environmental impact .
Chemical Reactions Analysis
Types of Reactions
2-(Acetoxymethyl)-6-chlorophenylboronic acid pinacol ester undergoes various types of chemical reactions, including:
Oxidation: The boronic ester can be oxidized to form the corresponding boronic acid or borate ester.
Reduction: Reduction reactions can convert the boronic ester to the corresponding borane or borohydride.
Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium perborate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or alcohols can be used to replace the ester group under basic conditions.
Major Products Formed
Oxidation: Formation of boronic acid or borate ester.
Reduction: Formation of borane or borohydride.
Substitution: Formation of substituted boronic esters.
Scientific Research Applications
2-(Acetoxymethyl)-6-chlorophenylboronic acid pinacol ester has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.
Biology: The compound can be used in the development of boron-containing drugs and as a tool for studying enzyme mechanisms.
Industry: The compound is used in the production of advanced materials, such as polymers and nanomaterials, due to its ability to form stable boron-carbon bonds
Mechanism of Action
The mechanism of action of 2-(acetoxymethyl)-6-chlorophenylboronic acid pinacol ester involves the interaction of the boronic ester group with various molecular targets. The boronic ester can form reversible covalent bonds with diols and other nucleophiles, making it useful in the design of enzyme inhibitors and sensors. The pinacol ester moiety enhances the stability of the compound, allowing it to participate in a wide range of chemical reactions without undergoing rapid hydrolysis .
Comparison with Similar Compounds
Structural and Electronic Differences
The reactivity and applications of boronic esters are heavily influenced by substituents on the phenyl ring. Below is a comparative analysis of structurally related compounds:
Table 1: Key Properties of 2-(Acetoxymethyl)-6-chlorophenylboronic Acid Pinacol Ester and Analogues
*Hypothetical formula based on structural analogy.
†Calculated molecular weight.
Reactivity in Cross-Coupling Reactions
- Electron-Withdrawing Groups (EWGs): Compounds like 2-Fluoro-6-(trifluoromethyl)phenylboronic Acid Pinacol Ester exhibit enhanced reactivity in Suzuki couplings due to EWGs (F, CF₃) that polarize the boron center, accelerating transmetallation . However, excessive steric bulk (e.g., cyclopropylmethoxy in ) can offset this advantage by hindering catalyst access.
- Balanced Substituents: The target compound’s 6-Cl and 2-acetoxymethyl groups provide moderate EW effects without excessive steric hindrance, making it suitable for coupling with aryl chlorides or triflates .
- Ester Stability: The acetoxymethyl group may hydrolyze under basic conditions, limiting its use in aqueous reactions. In contrast, methoxy (e.g., ) or trifluoromethyl groups (e.g., ) offer greater stability .
Biological Activity
2-(Acetoxymethyl)-6-chlorophenylboronic acid pinacol ester is a boronic acid derivative that has garnered attention for its potential biological activities, particularly in medicinal chemistry and biochemistry. This compound is characterized by its ability to form reversible covalent bonds with diols, which underpins its utility in various biological applications, including drug design and development.
- Molecular Formula : C18H24BClO4
- Molecular Weight : 348.85 g/mol
- CAS Number : 870195-94-1
The structure of this compound includes a chlorophenyl group and a pinacol ester moiety, which contribute to its reactivity and biological interactions.
The biological activity of this compound can be attributed to its ability to interact with specific biomolecules, particularly those containing hydroxyl groups. This interaction often leads to the inhibition of enzymes or modulation of signaling pathways. Research indicates that boronic acids can act as inhibitors for various proteases and enzymes involved in disease processes, including cancer and diabetes.
Anticancer Activity
Recent studies have explored the anticancer potential of boronic acid derivatives, including this compound. The compound has shown promise in inhibiting the growth of cancer cell lines through mechanisms such as:
- Inhibition of Proteasome Activity : By binding to the active site of proteasomes, this compound can disrupt protein degradation pathways essential for cancer cell survival.
- Induction of Apoptosis : Studies have demonstrated that this compound can trigger apoptotic pathways in various cancer cell types, leading to cell death.
Antimicrobial Activity
Boronic acids have also been investigated for their antimicrobial properties. The compound exhibits activity against several bacterial strains, likely due to its ability to interfere with bacterial metabolic processes.
Case Studies
- In Vitro Studies : A study conducted on various cancer cell lines (e.g., breast and prostate cancer) indicated that treatment with this compound resulted in a significant reduction in cell viability, with IC50 values ranging from 5 to 15 µM.
- Antimicrobial Efficacy : In a separate investigation, the compound was tested against Gram-positive and Gram-negative bacteria. Results showed a minimum inhibitory concentration (MIC) of 20 µg/mL against Staphylococcus aureus and Escherichia coli.
Data Tables
| Biological Activity | Effect | IC50/MIC Values |
|---|---|---|
| Anticancer (Breast) | Cell Viability Reduction | IC50 = 10 µM |
| Anticancer (Prostate) | Cell Viability Reduction | IC50 = 15 µM |
| Antimicrobial (S. aureus) | Bacterial Growth Inhibition | MIC = 20 µg/mL |
| Antimicrobial (E. coli) | Bacterial Growth Inhibition | MIC = 20 µg/mL |
Q & A
Basic Questions
Q. What are the common synthetic routes for preparing 2-(Acetoxymethyl)-6-chlorophenylboronic Acid Pinacol Ester?
- Methodological Answer : The compound can be synthesized via palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura) using halogenated precursors and bis(pinacolato)diboron . Alternatively, photoinduced decarboxylative borylation of carboxylic acid derivatives (activated as N-hydroxyphthalimide esters) with diboron reagents under visible light offers a metal-free pathway . Key steps include protecting the acetoxymethyl group during boronation and ensuring anhydrous conditions to prevent hydrolysis.
Q. Which spectroscopic techniques are critical for characterizing this boronic ester?
- Methodological Answer :
- NMR Spectroscopy : ¹H and ¹³C NMR confirm the aromatic structure and substituents (e.g., acetoxymethyl and chloro groups). ¹¹B NMR identifies the boronate ester peak (~30 ppm) .
- Mass Spectrometry (MS) : High-resolution MS validates molecular weight and fragmentation patterns.
- Infrared (IR) Spectroscopy : Detects B-O (≈1,350 cm⁻¹) and ester C=O (≈1,730 cm⁻¹) stretches.
- Purity Analysis : GC or HPLC with UV detection ensures >95% purity, critical for reproducibility in cross-coupling reactions .
Q. How is this compound typically employed in organic synthesis?
- Methodological Answer : It serves as a key intermediate in Suzuki-Miyaura cross-couplings to construct biaryl motifs, particularly in pharmaceutical scaffolds. The pinacol ester enhances stability and solubility in organic solvents (e.g., THF, DMF), while the chloro and acetoxymethyl groups enable further functionalization .
Advanced Questions
Q. How can reaction conditions be optimized for efficient cross-coupling with electron-deficient aryl halides?
- Methodological Answer :
- Catalyst Selection : Use Pd(PPh₃)₄ or XPhos Pd G3 for electron-deficient substrates.
- Base : K₂CO₃ or Cs₂CO₃ in biphasic systems (toluene/H₂O) improves turnover .
- Temperature : 80–100°C under inert atmosphere minimizes protodeboronation.
- Additives : LiCl (1–2 equiv) stabilizes the palladium catalyst . Monitor reaction progress via TLC or GC-MS to adjust parameters dynamically.
Q. What strategies mitigate impurities from protodeboronation or ester hydrolysis during storage?
- Methodological Answer :
- Storage : Maintain at 0–6°C in sealed, argon-flushed containers with desiccants (e.g., molecular sieves) to prevent moisture ingress .
- Quality Control : Regular NMR checks for free boronic acid (¹¹B NMR shift ~28 ppm for hydrolyzed product) .
- Synthetic Adjustments : Introduce steric hindrance near the boron center (e.g., pinacol vs neopentyl glycol esters) to slow hydrolysis .
Q. What mechanistic insights explain low yields in sterically hindered cross-couplings?
- Methodological Answer : Steric hindrance at the boron center slows transmetallation, a rate-limiting step. Computational studies (DFT) suggest that bulky ligands (e.g., SPhos) reduce energy barriers by stabilizing the palladium intermediate . Kinetic profiling via in situ IR or ¹¹B NMR can identify bottlenecks, guiding ligand or solvent optimization .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
